2-(2,2-Dibromoethenyl)-4-fluoroaniline
CAS No.:
Cat. No.: VC18932616
Molecular Formula: C8H6Br2FN
Molecular Weight: 294.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6Br2FN |
|---|---|
| Molecular Weight | 294.95 g/mol |
| IUPAC Name | 2-(2,2-dibromoethenyl)-4-fluoroaniline |
| Standard InChI | InChI=1S/C8H6Br2FN/c9-8(10)4-5-3-6(11)1-2-7(5)12/h1-4H,12H2 |
| Standard InChI Key | VGDKYRIWBOTLBQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)C=C(Br)Br)N |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-(2,2-dibromoethenyl)-4-fluoroaniline, reflecting its substitution pattern: a fluorine atom at position 4 and a dibromoethenyl group (-CH=Br₂) at position 2 on the aniline backbone . Its molecular formula is C₈H₅Br₂FN, with a molecular weight of 301.94 g/mol.
Structural Features
The benzene core features:
-
An amine group (-NH₂) at position 1.
-
A fluorine atom at position 4.
-
A dibromoethenyl moiety (-CH=CBr₂) at position 2.
The dibromoethenyl group introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions .
Synthetic Pathways and Methodological Considerations
Hypothetical Synthesis
A plausible route involves:
-
Fluorination of 2-nitroaniline via diazotization and Balz-Schiemann reaction to yield 4-fluoro-2-nitroaniline.
-
Bromination of the nitro intermediate at position 2 using Br₂/FeBr₃.
-
Reduction of the nitro group to amine via catalytic hydrogenation.
Physicochemical Properties
Physical State and Solubility
Based on structurally similar compounds (e.g., 4-bromo-2-fluoroaniline ):
-
Physical state: Likely a crystalline solid at room temperature.
-
Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water.
Spectral Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume